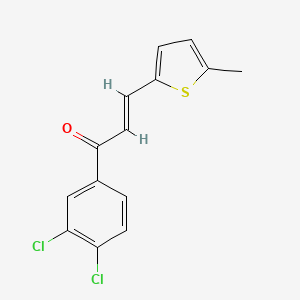

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

描述

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors in the biosynthesis of flavonoids. This compound is characterized by the presence of a dichlorophenyl group and a methylthiophenyl group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 5-methyl-2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

(2E)-1-(3,4-Dichlorophenyl)-3-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring but without the methyl group, which could influence its properties.

Uniqueness

The presence of both the dichlorophenyl and methylthiophenyl groups in (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

生物活性

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 281.1 g/mol. The structure features a conjugated system that includes both a dichlorophenyl and a methylthiophenyl substituent, which are critical for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10Cl2OS |

| Molecular Weight | 281.1 g/mol |

| CAS Number | 556048-70-5 |

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. The presence of the dichlorophenyl group is believed to enhance this activity due to its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

Chalcone derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This property makes it a candidate for further investigation in inflammatory disease models.

The biological activities of this compound are linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Interaction : It could modulate receptor activity related to inflammation and immune response.

Further studies are needed to elucidate the precise mechanisms at a molecular level.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study : A comparative analysis showed that similar chalcone derivatives exhibited IC50 values ranging from 15 µg/mL to 50 µg/mL against various pathogens .

- Anticancer Evaluation : In a study involving breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 20 µM, indicating significant cytotoxicity .

- Inflammatory Response Assessment : The compound was tested in an LPS-induced inflammation model where it significantly reduced TNF-alpha levels by 40% compared to control groups .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can stereochemical purity (E-configuration) be ensured?

- Methodology : Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. React 3,4-dichloroacetophenone with 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure stereochemical control (E-configuration), monitor reaction kinetics via UV-Vis spectroscopy to track enol-keto tautomerism and confirm geometry using single-crystal XRD or NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

- Key Techniques :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

- 1H NMR : Look for coupling constants (J = 12–16 Hz for trans-alkene protons) to distinguish E/Z isomers.

- HR-MS : Validate molecular ion peaks and isotopic patterns (Cl atoms).

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Analysis : Single-crystal XRD reveals intermolecular interactions (e.g., C–H···O, π–π stacking) that affect solubility and melting point. For example, planar enone systems with strong π-stacking may exhibit reduced solubility in nonpolar solvents .

Advanced Research Questions

Q. What computational strategies (DFT, MD) are suitable for modeling the electronic structure and reactivity of this compound?

- DFT Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate HOMO-LUMO energies to predict electrophilicity (ω) and nucleophilic attack sites.

Compare theoretical vs. experimental UV-Vis spectra (TD-DFT) to validate excited-state transitions.

- Note : Global reactivity descriptors (chemical hardness, electrophilicity index) should align with experimental observations of redox behavior .

Q. How do structural modifications (e.g., substituents on thiophene or dichlorophenyl rings) alter bioactivity?

- SAR Insights :

- Thiophene modification : Electron-donating groups (e.g., methyl at 5-position) enhance π-conjugation, increasing charge-transfer interactions with biological targets.

- Dichlorophenyl substitution : Meta/para-Cl positions improve lipophilicity and membrane permeability but may sterically hinder target binding.

Q. What experimental and computational approaches resolve contradictions in reported antimicrobial activity data?

- Case Study : If MIC values vary across studies, perform:

- Dose-response assays under standardized conditions (e.g., CLSI guidelines).

- Molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).

- Resazurin-based viability assays to distinguish static vs. cidal effects .

Q. How can solvent effects and protonation states be controlled in photophysical studies of this compound?

- Protocol :

- Use solvents with varying polarity (cyclohexane → DMSO) to study solvatochromism.

- Adjust pH to stabilize enol or keto forms, monitored via UV-Vis and <sup>13</sup>C NMR.

- Compare experimental λmax with TD-DFT calculations incorporating solvent models (e.g., PCM) .

Q. Methodological Considerations Table

属性

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXAQCRLAOYPE-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。